molecular formula C7H6ClFO B13450745 3-Chloro-4-fluoro-5-methylphenol CAS No. 1784533-88-5

3-Chloro-4-fluoro-5-methylphenol

Cat. No.: B13450745
CAS No.: 1784533-88-5
M. Wt: 160.57 g/mol
InChI Key: MQUKZLZHTFOBCN-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-methylphenol is an organic compound with the molecular formula C7H6ClFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-Chloro-4-fluoro-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as an antimicrobial or antiviral agent is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-fluoro-5-methylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-5-methylphenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

1784533-88-5

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

3-chloro-4-fluoro-5-methylphenol

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3

InChI Key

MQUKZLZHTFOBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)O

Origin of Product

United States

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